5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-yl}-3-(4-fluorophenyl)-2,1-benzisoxazole
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Overview
Description
The compound contains several functional groups including a pyrazole ring, a benzisoxazole ring, and a pyridine ring. The presence of these rings suggests that the compound may have interesting chemical and physical properties. The compound also contains several halogen atoms (chlorine and fluorine), which can greatly influence its reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the connectivity of the rings. The presence of electronegative atoms (like fluorine and chlorine) could lead to interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the halogens and the electron-rich heterocyclic rings. These could potentially undergo various types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogens could influence its polarity, solubility, and boiling/melting points .Scientific Research Applications
Molecular Conformation and Hydrogen Bonding
A study by Sagar et al. (2017) focuses on the synthesis, molecular conformations, and hydrogen bonding patterns of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines. These compounds, which share structural similarities with the mentioned compound, exhibit diverse molecular conformations and hydrogen bonding, influencing their crystal structures and potential interactions with biological targets (Sagar et al., 2017).
Synthetic Procedures and Heterocyclic Ring Closure
Colla et al. (1991) describe an improved synthetic procedure for β-trichloro- and β-trifluoroacetyl derivatives of enol ethers, leading to heterocyclic ring closure reactions with hydroxylamine. This methodological approach underlines the versatility in synthesizing fluorinated heterocycles, potentially applicable to the target compound for exploring its chemical transformations (Colla et al., 1991).
Antimicrobial and Antitubercular Potential
Shingare et al. (2022) investigated benzene sulfonamide pyrazole oxadiazole derivatives for their antimicrobial and antitubercular activities. While not directly about the compound , this study illustrates the potential of structurally similar compounds in biomedical research, hinting at possible applications in developing new antimicrobial agents (Shingare et al., 2022).
Structural Characterization and High-Yield Synthesis
Kariuki et al. (2021) synthesized and characterized isostructural thiazoles, showcasing methods for high-yield synthesis and structural elucidation that could be relevant for studying the mentioned compound, particularly in understanding its structural dynamics and potential for modification (Kariuki et al., 2021).
Decarboxylative Fluorination
Yuan et al. (2017) explored the decarboxylative fluorination of heteroaromatic carboxylic acids, a reaction that could be pertinent for modifying or synthesizing derivatives of the target compound, thus expanding its application in chemical research (Yuan et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-3-(4-fluorophenyl)-2,1-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11ClF4N4O/c23-17-10-14(22(25,26)27)11-28-21(17)31-8-7-18(29-31)13-3-6-19-16(9-13)20(32-30-19)12-1-4-15(24)5-2-12/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFIMTCQPNFVAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C4=NN(C=C4)C5=C(C=C(C=N5)C(F)(F)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11ClF4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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